3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one
Description
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNCVFWDZRDUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561611 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116609-87-1 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This two-step method begins with thioacetylation of 4-(trifluoromethyl)acetophenone using carbon disulfide (CS₂) under basic conditions, followed by methylation with methyl iodide (CH₃I). The process leverages the nucleophilic reactivity of the enolate intermediate to introduce sulfur functionalities.
Stepwise Procedure
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Thioacetylation :
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Methylation :
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Reagents : Methyl iodide is added stoichiometrically to the dithiocarbonate intermediate in a polar aprotic solvent (e.g., DMF).
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Conditions : Reaction proceeds at room temperature for 12–24 hours.
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Workup : Quenching with water followed by extraction with dichloromethane yields the final product.
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Optimization Challenges
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Temperature Control : Excess heat during thioacetylation leads to polysulfide byproducts.
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Solvent Selection : DMF enhances methylation efficiency but requires rigorous drying to prevent hydrolysis.
Chlorination-Hydrolysis Method
Adapted from Benzophenone Synthesis
A patent describing the synthesis of 3,3'-bis(trifluoromethyl)benzophenone (CN101973862B) provides insights into adapting chlorination-hydrolysis for the target compound.
Key Steps
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Chlorination :
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Hydrolysis :
Limitations
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Byproduct Formation : Competing side reactions reduce yield to ~50–60%.
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Scalability : Photochlorination requires specialized equipment for light irradiation.
Electrophilic Trifluoromethylation Strategy
Proposed Pathway
Advantages
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Regioselectivity : Directs CF₃ to the para position without harsh acids.
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Compatibility : Works with electron-deficient aromatic systems.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Thioacetylation-Methylation | CS₂, CH₃I | 70–75 | High purity; scalable | Sensitive to moisture |
| Chlorination-Hydrolysis | PCl₅, Cl₂ | 50–60 | Uses inexpensive reagents | Low yield; complex setup |
| Electrophilic CF₃ | Hypervalent iodine reagents | N/A | Mild conditions; regioselective | Costly reagents |
Critical Parameters in Synthesis
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes. The methylsulfanyl groups may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Positional Isomers
- 3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one (CAS: Not explicitly stated): Differs in the position of the -CF₃ group (meta vs. para).
b) Electron-Donating vs. Electron-Withdrawing Groups
- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Yield: 62%, m.p. 141–145°C): Replaces methylsulfanyl groups with a dimethylamino (-N(CH₃)₂) substituent, an electron-donating group. This increases basicity and may enhance solubility in polar solvents. Biological activity differences (e.g., MAO inhibition) are likely due to altered electronic profiles .
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS: 66868-93-7):
Substitutes -CF₃ with -F , a weaker electron-withdrawing group. Fluorine’s smaller size and lower electronegativity compared to -CF₃ may reduce steric bulk and alter π-π stacking in crystal structures .
Variations in the β-Substituents
a) Methylsulfanyl vs. Bromophenylthio
- 3,3-Bis((2-bromophenyl)thio)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Yield: 77%):
Replaces methylsulfanyl with bulkier 2-bromophenylthio groups. The bromine atoms introduce steric hindrance and may reduce solubility. Such modifications are critical in tuning pharmacokinetic properties .
b) Methylsulfanyl vs. Methylsulfonyl
Crystallographic and Structural Insights
- Dihedral Angles : In chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26° , influencing molecular packing and stability. The target compound’s -CF₃ and -SCH₃ groups may enforce coplanarity, enhancing crystallinity .
- Crystal Structure of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one: Reported mean C–C bond length = 0.004 Å (R factor = 0.055), indicating precise structural resolution. The nitro group (-NO₂) introduces additional polarity compared to -CF₃ .
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (-CF₃, -SCH₃) enhance stability and reactivity in electrophilic reactions.
- Bulkier substituents (e.g., bromophenylthio) reduce solubility but may improve target specificity.
Biological Relevance :
- The -CF₃ group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability.
- Methylsulfanyl groups may act as hydrogen bond acceptors, influencing enzyme inhibition profiles .
Synthetic Considerations :
- Yields for analogs range from 62% to 82% , with purification typically involving column chromatography. Substituent choice impacts reaction efficiency .
Biological Activity
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one, also known as CAS No. 116609-87-1, is a compound characterized by its unique molecular structure, which includes a trifluoromethyl group and methylthio substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
- Molecular Formula : C12H11F3OS2
- Molecular Weight : 292.34 g/mol
- Melting Point : 88 °C
- Boiling Point : Approximately 353.7 °C (predicted)
- Density : 1.297 g/cm³
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Microtubule Destabilization : Studies have shown that certain derivatives can inhibit microtubule assembly, which is crucial for cell division and growth. For instance, compounds with similar structures have been observed to disrupt microtubule dynamics in cancer cells, leading to apoptosis (programmed cell death) at concentrations as low as 20 μM .
- Induction of Apoptosis : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that these compounds can enhance caspase-3 activity, a key marker of apoptosis, indicating their potential as anti-cancer agents .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process .
Biological Activity Data
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of similar compounds, researchers synthesized various derivatives and tested their effects on MDA-MB-231 cells. The results indicated significant morphological changes and increased apoptosis rates when treated with specific analogs at concentrations of 1–10 μM . This suggests that modifications to the methylthio and trifluoromethyl groups can enhance biological activity.
Case Study 2: Anti-inflammatory Effects
Another study focused on the synthesis of pyrimidine derivatives that included similar methylthio structures. The results showed that certain compounds exhibited strong inhibitory effects on COX enzymes, with IC50 values indicating effective suppression of inflammatory mediators . This reinforces the potential application of compounds like this compound in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted benzaldehydes and ketones. For example, analogous compounds (e.g., fluorinated chalcones) are prepared by reacting 4-(trifluoromethyl)benzaldehyde with 3,3-bis(methylsulfanyl)acetone in the presence of NaOH or KOH .
- Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or dimerization. NMR and mass spectrometry are essential for verifying the α,β-unsaturated ketone structure .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, structurally similar enones (e.g., 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one) were resolved using SHELX software, with refinement parameters achieving R-factors < 0.06 .
- Data Interpretation : Analyze bond lengths (e.g., C=O ~1.22 Å, C-S ~1.75 Å) and dihedral angles to confirm planarity of the enone system. Discrepancies in packing motifs (e.g., hydrogen bonding vs. π-π stacking) should be cross-referenced with Cambridge Structural Database entries .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?
- Methodology : Computational studies (DFT) can map frontier molecular orbitals. For instance, the electron-withdrawing CF₃ group reduces electron density at the β-carbon, favoring Michael additions. Compare with analogues (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) to quantify substituent effects .
- Experimental Validation : Conduct kinetic assays using thiols or amines as nucleophiles in polar aprotic solvents (e.g., DMF). Monitor progress via HPLC or in-situ IR spectroscopy .
Q. What strategies resolve contradictions in reported biological activities of structurally similar chalcones?
- Methodology :
- Docking Studies : Compare binding poses in target proteins (e.g., EGFR kinase). For example, chalcones with IC₅₀ values <10 μM show stronger hydrogen bonding with active-site residues (e.g., Met793) .
- SAR Analysis : Systematically vary substituents (e.g., replace methylsulfanyl with diethylamino groups) and correlate with bioassay data. Note that trifluoromethyl groups enhance membrane permeability but may reduce solubility .
Q. How can nonlinear optical (NLO) properties of this compound be characterized for materials science applications?
- Methodology :
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency. For example, the related crystal 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibited a SHG coefficient 1.33× higher than urea due to extended π-conjugation .
- Computational Modeling : Calculate first hyperpolarizability (β) using Gaussian09 with CAM-B3LYP/6-311++G(d,p) basis sets. Correlate with experimental HRS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
